molecular formula C17H17F2NO2S B2655184 3,4-difluoro-N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]benzamide CAS No. 1797305-16-8

3,4-difluoro-N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]benzamide

Cat. No.: B2655184
CAS No.: 1797305-16-8
M. Wt: 337.38
InChI Key: OMKCWLLBALRKDA-UHFFFAOYSA-N
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Description

3,4-difluoro-N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of two fluorine atoms at the 3 and 4 positions of the benzene ring, an oxan-4-yl group, and a thiophen-2-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3,4-difluorobenzoic acid with oxan-4-ylamine under appropriate conditions to form the amide bond.

    Introduction of the Thiophen-2-ylmethyl Group: The thiophen-2-ylmethyl group can be introduced via a nucleophilic substitution reaction, where a suitable thiophen-2-ylmethyl halide reacts with the amide nitrogen.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,4-difluoro-N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophen-2-ylmethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide bond can be reduced to form the corresponding amine.

    Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or borane can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzamides.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structural features may make it useful in the development of novel materials with specific properties.

    Biological Studies: It can be used as a probe to study biological processes involving its molecular targets.

Mechanism of Action

The mechanism of action of 3,4-difluoro-N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms may enhance binding affinity through hydrogen bonding or electrostatic interactions. The oxan-4-yl and thiophen-2-ylmethyl groups may contribute to the compound’s overall stability and specificity.

Comparison with Similar Compounds

Similar Compounds

    3,4-difluorobenzamide: Lacks the oxan-4-yl and thiophen-2-ylmethyl groups.

    N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]benzamide: Lacks the fluorine atoms on the benzene ring.

Uniqueness

3,4-difluoro-N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]benzamide is unique due to the combination of its structural features, which may confer specific properties such as enhanced binding affinity and stability. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3,4-difluoro-N-(oxan-4-yl)-N-(thiophen-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F2NO2S/c18-15-4-3-12(10-16(15)19)17(21)20(11-14-2-1-9-23-14)13-5-7-22-8-6-13/h1-4,9-10,13H,5-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMKCWLLBALRKDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N(CC2=CC=CS2)C(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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